

A Comparative Analysis of the Metabolic Effects of Otenabant and SGLT2 Inhibitors

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Compound of Interest

Compound Name: Otenabant

Cat. No.: B1677804

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This guide provides an objective comparison of the metabolic effects of the discontinued cannabinoid CB1 receptor antagonist, **Otenabant**, and the established class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. The information is compiled from available clinical and preclinical data to offer insights into their distinct mechanisms and metabolic consequences.

Executive Summary

Otenabant (CP-945,598), a selective cannabinoid CB1 receptor antagonist, was developed for weight management but its development was terminated.[1] Preclinical and early clinical data suggested effects on weight reduction and metabolic parameters. SGLT2 inhibitors, a class of drugs approved for the treatment of type 2 diabetes, have demonstrated robust effects on glycemic control, weight loss, and cardiovascular and renal protection.[2] This guide will delve into the metabolic effects of both, presenting available data, experimental methodologies, and the underlying signaling pathways.

Comparative Data on Metabolic Effects

The following tables summarize the quantitative data on the metabolic effects of **Otenabant** and SGLT2 inhibitors. It is important to note that direct comparative studies are not available, and the data for **Otenabant** is derived from discontinued clinical trials and preclinical studies.

Table 1: Effects on Body Weight

| Drug Class | Compound(s) | Study Population | Duration | Mean Body Weight Change | Citation(s) |
|-------------------------|-------------------------------|-------------------------|------------------------|-------------------------|-------------|
| CB1 Antagonist | Otenabant (10mg/kg) | Diet-induced obese mice | 10 days | -9% (vehicle-adjusted) | [3] |
| Otenabant (10mg & 20mg) | Obese/overweight adults | 1 year | Dose-related reduction | [4] | |
| SGLT2 Inhibitors | Canagliflozin (100mg & 300mg) | Type 2 Diabetes | 26 weeks | -1.9 kg to -2.9 kg | [5] |
| Dapagliflozin | Type 2 Diabetes | 5 weeks | -1.26 kg | [6] | |
| Empagliflozin | Type 2 Diabetes | - | Modest reduction | [7] | |

Table 2: Effects on Glucose Metabolism

| Drug Class | Compound(s) | Key Effects | Citation(s) |
|------------------|---|---|-------------|
| CB1 Antagonist | Otenabant | Improved glycemic control in patients with type 2 diabetes. | [4] |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin, Empagliflozin | Reduced HbA1c, increased urinary glucose excretion, improved insulin sensitivity. | [5][8][9] |

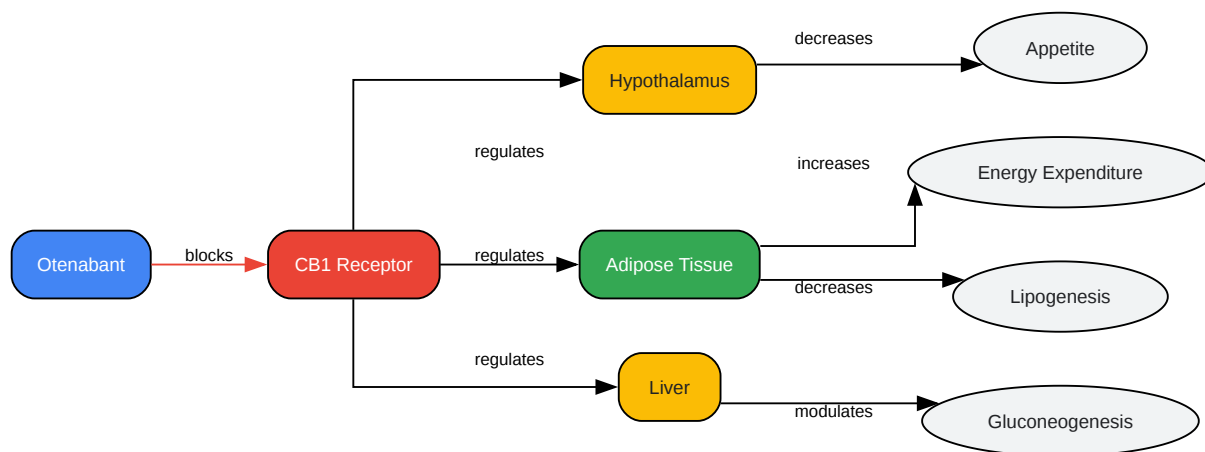
Table 3: Effects on Lipid Profile

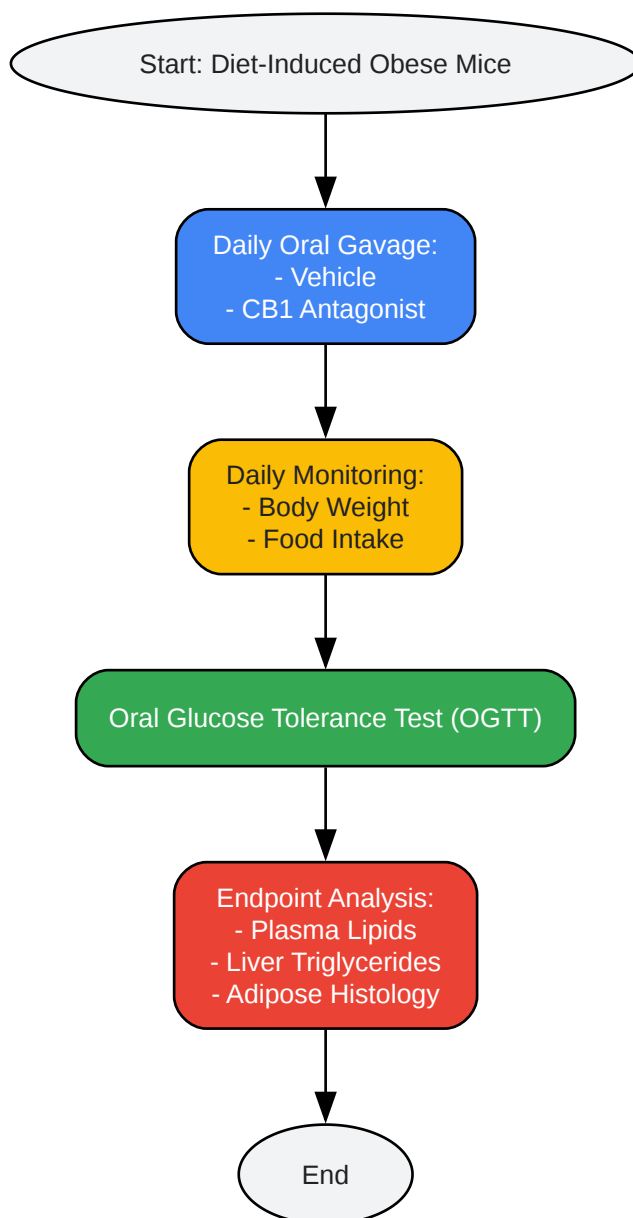
| Drug Class | Compound(s) | Effects on HDL-C | Effects on LDL-C | Effects on Triglycerides | Citation(s) |
|------------------|-----------------------------------|------------------|-----------------------|--------------------------|----------------------|
| CB1 Antagonist | Rimonabant (structurally related) | Increased | No significant change | Decreased | [10] |
| SGLT2 Inhibitors | Canagliflozin | Increased | Increased | Decreased | [2] |
| Dapagliflozin | Increased | Increased | Decreased | [11] | |
| Empagliflozin | Increased | Increased | Decreased | [12] | |

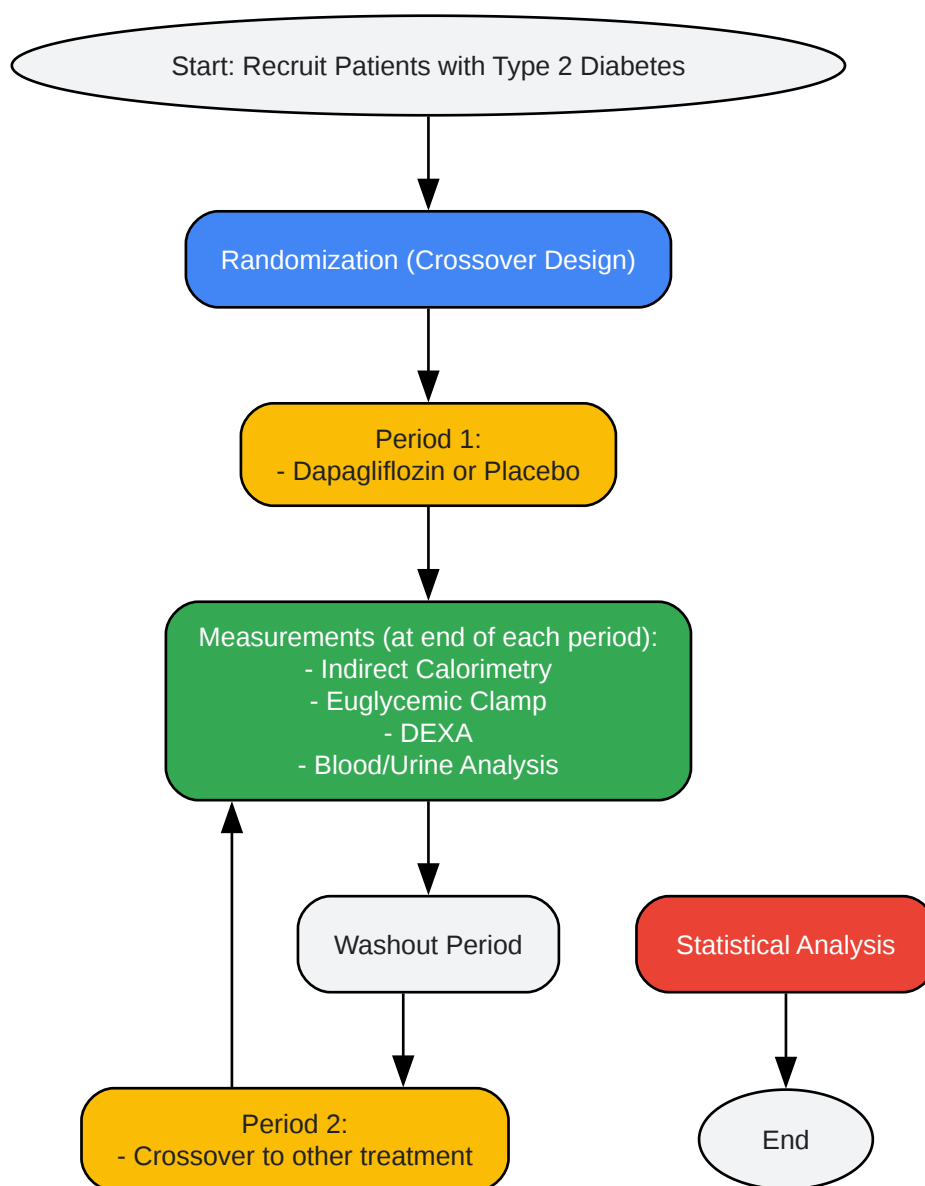
Signaling Pathways and Mechanisms of Action

Otenabant: CB1 Receptor Antagonism

Otenabant functions by blocking the cannabinoid receptor 1 (CB1), which is expressed in the central nervous system and various peripheral tissues involved in metabolism, such as adipose tissue, liver, and skeletal muscle.[\[13\]](#)[\[14\]](#) The endocannabinoid system is known to play a role in regulating appetite, energy storage, and glucose metabolism.[\[14\]](#) By antagonizing the CB1 receptor, **Otenabant** was proposed to decrease food intake, increase energy expenditure, and modulate lipid and glucose metabolism.[\[3\]](#)







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